

Synthesis and characterization of (2-Amino-5-iodophenyl)methanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Amino-5-iodophenyl)methanol

Cat. No.: B1283178

[Get Quote](#)

An In-depth Technical Guide on the Synthesis and Characterization of **(2-Amino-5-iodophenyl)methanol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **(2-Amino-5-iodophenyl)methanol**, a key intermediate in various pharmaceutical and chemical research applications. This document outlines a reliable synthetic pathway and details the expected analytical data for the characterization of the final compound.

Synthesis

The synthesis of **(2-Amino-5-iodophenyl)methanol** is most effectively achieved through a two-step process commencing with the iodination of 2-aminobenzoic acid, followed by the reduction of the resulting 2-amino-5-iodobenzoic acid.

Step 1: Synthesis of 2-Amino-5-iodobenzoic acid

The initial step involves the electrophilic iodination of 2-aminobenzoic acid. This reaction is typically carried out using molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, in a suitable solvent like acetic acid.

Experimental Protocol: Iodination of 2-Aminobenzoic Acid

- Materials:

- 2-Aminobenzoic acid
- Molecular Iodine (I₂)
- 30% Hydrogen Peroxide (H₂O₂)
- Glacial Acetic Acid
- Water (deionized)
- Procedure:
 - In a round-bottom flask, dissolve 2-aminobenzoic acid in glacial acetic acid.
 - To this solution, add molecular iodine.
 - Slowly add 30% hydrogen peroxide dropwise to the stirred mixture. The addition should be controlled to maintain the reaction temperature.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
 - Upon completion, pour the reaction mixture into cold water to precipitate the product.
 - Collect the solid by vacuum filtration, wash thoroughly with water to remove any unreacted reagents and acetic acid.
 - Dry the collected solid to obtain crude 2-amino-5-iodobenzoic acid. The product can be further purified by recrystallization.

Step 2: Synthesis of (2-Amino-5-iodophenyl)methanol

The second step is the reduction of the carboxylic acid group of 2-amino-5-iodobenzoic acid to a primary alcohol. A strong reducing agent such as lithium aluminum hydride (LiAlH₄) is typically employed for this transformation.^{[1][2]} Due to the presence of acidic protons on the amino and carboxylic acid groups, an excess of the reducing agent is required.^[2]

Experimental Protocol: Reduction of 2-Amino-5-iodobenzoic acid

- Materials:

- 2-Amino-5-iodobenzoic acid
- Lithium Aluminum Hydride (LiAlH₄)
- Anhydrous Tetrahydrofuran (THF)
- Water
- 15% aqueous Sodium Hydroxide (NaOH)
- Ethyl acetate
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Procedure:

- In an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend lithium aluminum hydride (3-4 equivalents) in anhydrous THF under a nitrogen atmosphere.[1]
- Cool the suspension to 0 °C in an ice bath.[1]
- Dissolve 2-amino-5-iodobenzoic acid (1 equivalent) in anhydrous THF and add it to the dropping funnel.
- Add the 2-amino-5-iodobenzoic acid solution dropwise to the LiAlH₄ suspension with vigorous stirring, maintaining the temperature at 0 °C.[1]
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.[1]
- After the reaction is complete, cool the flask to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous NaOH, and then water again.[1]
- Filter the resulting slurry to remove the aluminum salts.

- Extract the filtrate with ethyl acetate.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude **(2-Amino-5-iodophenyl)methanol**.
- The crude product can be purified by column chromatography or recrystallization.

Characterization

The synthesized **(2-Amino-5-iodophenyl)methanol** can be characterized using various spectroscopic and physical methods. The expected data is summarized in the tables below.

Physicochemical Properties

Property	Value
Molecular Formula	C ₇ H ₈ INO
Molecular Weight	249.05 g/mol
Appearance	Expected to be a solid
Melting Point	Not consistently reported

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.5	d	1H	Ar-H (H-6)
~ 7.2	dd	1H	Ar-H (H-4)
~ 6.6	d	1H	Ar-H (H-3)
~ 4.6	s	2H	-CH ₂ OH
~ 4.5 (broad)	s	2H	-NH ₂
~ 2.0 (broad)	s	1H	-OH

¹³C NMR Spectroscopy (Predicted)Solvent: CDCl₃

Chemical Shift (δ , ppm)	Assignment
~ 148	C-NH ₂
~ 139	C-I
~ 135	Ar-CH
~ 130	Ar-C
~ 118	Ar-CH
~ 80	Ar-CH
~ 64	-CH ₂ OH

FTIR Spectroscopy (Predicted)

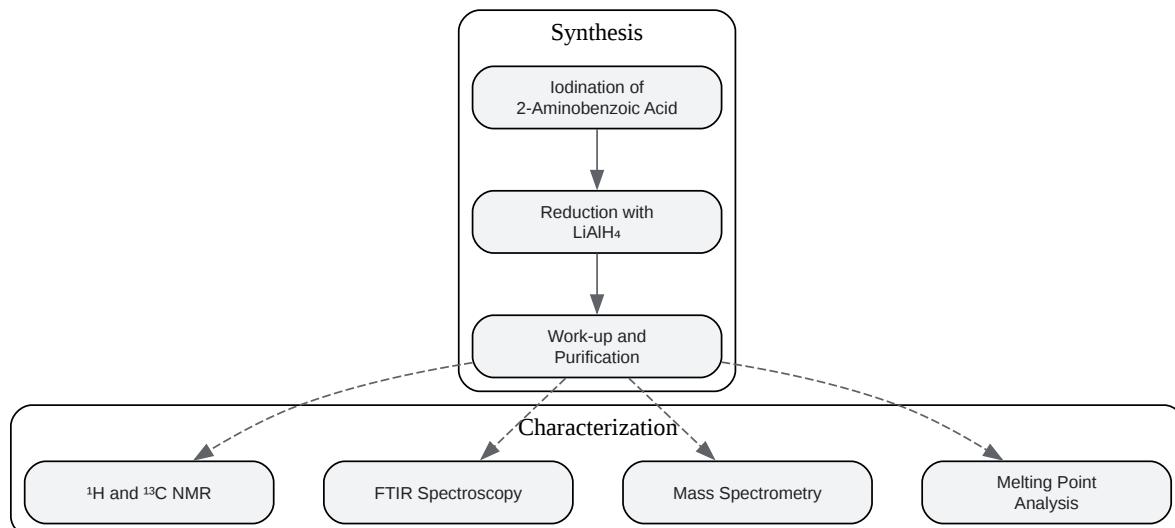
Wavenumber (cm ⁻¹)	Functional Group
3400 - 3200	O-H (alcohol), N-H (amine) stretch
3100 - 3000	C-H (aromatic) stretch
1620 - 1580	N-H bend, C=C (aromatic) stretch
1500 - 1400	C=C (aromatic) stretch
1250 - 1000	C-O (alcohol) stretch, C-N (amine) stretch
850 - 750	C-H (aromatic) bend

Mass Spectrometry (Predicted)

m/z	Assignment
249	[M] ⁺ (Molecular ion)
232	[M - OH] ⁺
220	[M - CH ₂ OH] ⁺
122	[M - I] ⁺

Visualizations

Synthesis Pathway



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Synthesis and characterization of (2-Amino-5-iodophenyl)methanol]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1283178#synthesis-and-characterization-of-2-amino-5-iodophenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com